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Hexylphosphonic dichloride

Cat. No.: B1349307
CAS No.: 928-64-3
M. Wt: 203.04 g/mol
InChI Key: GZXBQDURAKBNAZ-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds in Chemical Synthesis and Materials Science

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are notable for their diverse applications, ranging from agriculture and medicine to materials science and chemical synthesis. beilstein-journals.orgfrontiersin.org In industrial and environmental chemistry, the term "organophosphorus compound" broadly includes any organic compound with a phosphorus atom, even without a direct phosphorus-carbon (P-C) bond. wikipedia.org Phosphorus can exist in various oxidation states, but organophosphorus compounds are typically derivatives of phosphorus(V) and phosphorus(III). wikipedia.org

In the realm of chemical synthesis, organophosphorus compounds are indispensable. Phosphonates, for instance, are widely used as improved Wittig reagents for synthesizing alkenes, while phosphines are crucial ligands in metal-catalyzed reactions. frontiersin.org The development of methods involving transition-metal complexes, electrosynthesis, and photochemical transformations has further expanded the synthetic utility of these compounds, enabling the formation of complex carbon-carbon bonds and heterocyclic systems. nih.gov

The applications of organophosphorus compounds extend significantly into materials science. Their inherent properties have led to their use as fire retardants, where they are recognized for being environmentally benign due to low smoke and toxicity. frontiersin.org Furthermore, the strong coordination ability of the phosphoryl (P=O) group with metals makes phosphorus-based compounds effective metal extractants. frontiersin.org A significant area of application is in nanotechnology, where specific organophosphorus compounds like hexylphosphonic acid serve as surfactants or capping agents in the synthesis of nanoparticles, such as quantum dots and nano-ceramics. thermofisher.krottokemi.com

Table 1: Applications of Various Organophosphorus Compounds

Compound Class Application Area Specific Use
Phosphates Biology, Agriculture Energy carriers (e.g., ATP), insecticides, fungicides. nih.gov
Phosphonates Organic Synthesis Wittig-type reagents for alkene synthesis. frontiersin.org
Phosphines Catalysis Ligands for metal-catalyzed cross-coupling reactions. frontiersin.org
Phosphine Oxides Materials Science Surfactants and capping agents for nanoparticle synthesis. acs.org
Phosphonium (B103445) Salts Organic Synthesis Reagents in various organic transformations. wikipedia.org
Fire Retardants Materials Science Environmentally benign flame retardants for polymers. frontiersin.org

The Role of Phosphonic Dichlorides as Key Intermediates

Within the vast family of organophosphorus compounds, phosphonic dichlorides hold a critical position as versatile chemical intermediates. orgsyn.org These compounds, characterized by the R-P(O)Cl₂ functional group, are highly reactive and serve as foundational building blocks for a wide array of other organophosphorus derivatives. Their utility stems from the two reactive chlorine atoms attached to the phosphorus center, which can be readily displaced by various nucleophiles.

The traditional and most common use of phosphonic dichlorides is in the synthesis of phosphonate (B1237965) esters through reactions with alcohols. google.comresearchgate.net This reaction can be performed in a stepwise manner to produce mixed phosphonate esters, where two different alcohol moieties are introduced sequentially. google.com Similarly, reaction with water converts a phosphonic dichloride into the corresponding phosphonic acid. sigmaaldrich.com For example, hexylphosphonic dichloride reacts with water to yield hexylphosphonic acid. sigmaaldrich.comsigmaaldrich.com

Furthermore, phosphonic dichlorides are precursors to other classes of organophosphorus compounds. For instance, they can be converted to their phosphonothioic dichloride analogues (R-P(S)Cl₂) by reacting with reagents like tetraphosphorus (B14172348) decasulfide. orgsyn.org These thio-derivatives are also valuable intermediates in their own right. orgsyn.org The dechlorination of phosphonic dichlorides with magnesium can generate transient phosphinylidene intermediates, which can then react with other substrates present in the reaction mixture, leading to more complex molecules. rsc.orgoup.com

Table 2: Key Reactions of Phosphonic Dichlorides

Reactant(s) Product Type General Equation
Water Phosphonic Acid R-P(O)Cl₂ + 2H₂O → R-P(O)(OH)₂ + 2HCl
Alcohols (ROH) Phosphonate Ester R-P(O)Cl₂ + 2R'OH → R-P(O)(OR')₂ + 2HCl
Tetraphosphorus Decasulfide (P₄S₁₀) Phosphonothioic Dichloride 10 R-P(O)Cl₂ + P₄S₁₀ → 10 R-P(S)Cl₂ + P₄O₁₀

Historical Development and Significance of this compound in Organophosphorus Research

The history of organophosphorus chemistry dates back to the 19th century, with early milestones including the synthesis of triethylphosphate in the 1840s and tetraethyl pyrophosphate in 1854. researchgate.netoup.com A crucial step toward the synthesis of compounds with a direct carbon-phosphorus bond was the preparation of alkylphosphonic acid dichlorides. mdpi.com Methylphosphonic acid dichloride was first synthesized in 1873 by von Hofmann. mdpi.com These early developments laid the groundwork for a field that would expand dramatically in the 20th century, particularly with the discovery of the potent biological activity of many organophosphorus compounds. mdpi.comresearchgate.net

While the broader class of alkylphosphonic dichlorides has a long history, the specific significance of This compound is tied to modern advancements in materials science. Its primary role in contemporary research is as a direct precursor for the synthesis of hexylphosphonic acid (HPA). acs.orgsigmaaldrich.com This conversion is a straightforward hydrolysis reaction. sigmaaldrich.com

The importance of hexylphosphonic acid, and by extension its dichloride precursor, lies in its application as a high-affinity ligand for the surface of semiconductor nanocrystals. acs.org In the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots, for example, HPA is used as a surfactant, often in combination with other agents like trioctylphosphine (B1581425) oxide (TOPO). acs.org The use of HPA has been shown to be critical in controlling the shape of the resulting nanocrystals, enabling the formation of high-aspect-ratio nanorods, as well as arrow, teardrop, and tetrapod shapes. acs.org More recently, HPA has been employed to create highly stable, blue-emitting CsPbBr₃ nanoplatelets, which are promising for applications in light-emitting diodes (LEDs). acs.org The strong binding of the phosphonate group to the nanocrystal surface imparts enhanced stability compared to other ligands. acs.org Therefore, the significance of this compound is firmly rooted in its essential role as a starting material for a key component in advanced nanomaterial fabrication. thermofisher.krottokemi.com

Table 3: Physicochemical Properties of this compound

Property Value
CAS Number 928-64-3 sigmaaldrich.com
Molecular Formula C₆H₁₃Cl₂OP sigmaaldrich.com
Molecular Weight 203.05 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 114-121 °C at 16 mmHg sigmaaldrich.com
Density 1.185 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.465 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2OP B1349307 Hexylphosphonic dichloride CAS No. 928-64-3

Properties

IUPAC Name

1-dichlorophosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2OP/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXBQDURAKBNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370141
Record name Hexylphosphonic dichloride
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Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-64-3
Record name Hexylphosphonic dichloride
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Record name Hexylphosphonic dichloride
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Synthetic Methodologies for Hexylphosphonic Dichloride and Its Precursors

Approaches to the Synthesis of Hexylphosphonic Acid as a Precursor

The synthesis of hexylphosphonic acid is a critical first step, and several methods have been developed to achieve this. Two prominent approaches involve the Michaelis-Arbuzov reaction and radical-initiated hydrophosphinylation.

Reaction of Hexyl Bromide with Triethyl Phosphite (B83602) and Subsequent Hydrolysis/Oxidation

A widely utilized method for preparing hexylphosphonic acid involves the reaction of hexyl bromide with triethyl phosphite, followed by hydrolysis. This process, a variation of the Michaelis-Arbuzov reaction, is a reliable route to forming the carbon-phosphorus bond essential for this class of compounds. frontiersin.orgresearchgate.net

The initial reaction involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of hexyl bromide. This results in the formation of a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step, typically through the abstraction of an ethyl group by the bromide ion, to yield diethyl hexylphosphonate. frontiersin.org

A typical procedure involves heating a mixture of triethyl phosphite and hexyl bromide. For instance, one method describes heating the reactants to 165°C under reflux for 48 hours. rsc.org Another protocol suggests a reaction temperature of 130 to 150°C for 5 to 10 hours. lookchem.com Following the reaction, excess starting materials are removed, often by distillation under reduced pressure, to afford the diethyl hexylphosphonate intermediate. rsc.orglookchem.com

The subsequent conversion of the diethyl hexylphosphonate to hexylphosphonic acid is achieved through hydrolysis. This is commonly carried out by refluxing the ester with a strong acid, such as concentrated hydrochloric acid, for an extended period, typically 24 to 48 hours. lookchem.combeilstein-journals.org The acidic conditions facilitate the cleavage of the ethyl ester groups, yielding the desired hexylphosphonic acid. beilstein-journals.org Purification of the final product can be achieved through techniques like extraction with an organic solvent, such as toluene, followed by crystallization. lookchem.com

Table 1: Reaction Conditions for Diethyl Hexylphosphonate Synthesis

ReactantsTemperature (°C)Time (h)
Triethyl phosphite, Hexyl bromide16548
Triethyl phosphite, Hexyl bromide130-1505-10
Triethyl phosphite, 1,6-dibromohexane1604

Radical-Initiated Reactions of Phosphorous Acid with Olefins

An alternative pathway to alkylphosphonic acids involves the radical-initiated addition of phosphorous acid (H₃PO₃) to olefins. google.com This method offers a more direct route to the desired product, forming the P-C bond in a single step. beilstein-journals.org The reaction is typically initiated by a radical source, which promotes the addition of the P-H bond of phosphorous acid across the double bond of an alkene, such as 1-hexene.

While this approach has been explored, reacting phosphorous acid with longer-chain olefins has historically resulted in lower yields and a greater propensity for side reactions. google.com However, advancements in this area have focused on improving reaction conditions to enhance yields and product uniformity. The reaction can be carried out in the melt of the phosphorous acid or in the presence of a solvent like acetic acid or ethyl acetate. google.com Reaction temperatures typically range from 40 to 200°C, with a preferred range of 70 to 130°C. google.com

Potential byproducts of this reaction include homologation products, such as the double addition of the olefin, and the formation of phosphonic acid anhydrides or esters, particularly at higher temperatures. google.com

Conversion of Hexylphosphonic Acid to Hexylphosphonic Dichloride

Once hexylphosphonic acid is obtained, it is converted to this compound. A standard method for this transformation involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂). rsc.org

In a typical procedure, O,O-Diethyl n-hexyl phosphonic acid diester is refluxed with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). rsc.org The reaction progress is indicated by the evolution of gases, namely sulfur dioxide and ethyl chloride. After the reaction is complete, which can take around 24 hours, the crude product is purified by fractional distillation to yield this compound as a colorless liquid. rsc.org

Green Chemistry Principles and Sustainable Synthesis Routes for Phosphonic Dichlorides

The traditional synthesis of phosphonic dichlorides often involves reagents and conditions that are not environmentally friendly. For instance, the use of phosphorus trichloride (B1173362) (PCl₃) as a starting material is common in organophosphorus chemistry, but it is a highly reactive and hazardous substance. researchgate.netnih.gov This has prompted research into greener and more sustainable synthetic alternatives. researchgate.netbeilstein-journals.org

Key principles of green chemistry applicable to the synthesis of phosphonic dichlorides include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Less Hazardous Chemicals: Seeking to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov This includes finding alternatives to hazardous reagents like phosphorus trichloride and phosgene.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov For example, the use of Lewis acid ionic liquids as catalysts in the synthesis of phenylphosphonic dichloride offers a more environmentally friendly alternative to traditional aluminum chloride catalysts, as they can be recycled and reused. google.com

Solvent-Free Conditions: Conducting reactions without solvents or in more environmentally benign solvent systems. researchgate.net Microwave-assisted organic synthesis is one technique that often allows for solvent-free conditions and can lead to faster reaction rates and higher yields. researchgate.netresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov Electrochemical methods, which use electricity to drive reactions, are emerging as a green and energy-efficient approach for synthesizing organophosphorus compounds. beilstein-journals.org

Recent developments in organophosphorus chemistry have focused on addressing these principles. For example, efforts are being made to bypass the use of PCl₃ by directly functionalizing elemental phosphorus. researchgate.net Additionally, photocatalysis and flow chemistry are being explored as sustainable technologies for chemical synthesis. beilstein-journals.orgnih.gov

Reactivity and Mechanistic Investigations of Hexylphosphonic Dichloride

Nucleophilic Reactions of the Phosphonyl Chloride Moiety

The phosphorus atom in hexylphosphonic dichloride is electrophilic and readily undergoes nucleophilic attack, leading to the displacement of the chloride ions. This reactivity is the basis for the synthesis of a wide range of phosphonic acid derivatives.

Table 1: Representative Hydrolysis of an Alkylphosphonic Dichloride

Reactant 1Reactant 2ProductConditionsYield
Phenylphosphonic dichlorideNaOH (aq)Phenylphosphonic acidAcetonitrile, room temperature75%

The reaction of this compound with alcohols or phenols in the presence of a base, such as a tertiary amine, affords the corresponding phosphonate (B1237965) esters. beilstein-journals.orgresearchgate.net This esterification process involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom, leading to the displacement of a chloride ion. The reaction can be controlled to produce either the monoester or the diester by adjusting the stoichiometry of the alcohol and the reaction conditions. The use of a base is crucial to neutralize the hydrogen chloride generated during the reaction, which would otherwise protonate the alcohol and inhibit its nucleophilic character.

Table 2: Representative Synthesis of a Dialkyl Phosphonate

Reactant 1Reactant 2ProductConditions
Phenylphosphonic dichlorideEthanolDiethyl phenylphosphonateReflux in the presence of a tertiary amine base

This compound reacts with primary or secondary amines, such as dialkylamines, to form phosphonic amides. This reaction, analogous to the formation of esters, proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic phosphorus center. The reaction typically requires a base to scavenge the HCl byproduct. The reaction of a phosphonic dichloride with two equivalents of an amine leads to the formation of a phosphonic diamide.

Table 3: Representative Synthesis of a Phosphonic Diamide

Reactant 1Reactant 2ProductConditions
Phenylphosphonic dichloride2-AminothiazoleN,N'-bis(thiazol-2-yl)phenylphosphonodiamideChloroform, triethylamine, room temperature

Reactions Involving the Alkyl Chain and Phosphinylidene Intermediates

While the primary reactive site of this compound is the phosphonyl chloride group, the hexyl chain can also be functionalized, and the compound can be a precursor to highly reactive intermediates.

The hexyl group of this compound can be functionalized to introduce reporter groups, such as pyrene, for applications in fluorescence-based assays and imaging. A common strategy for such functionalization involves a multi-step synthesis. For instance, a pyrene-containing molecule with a reactive functional group, such as an alcohol or an amine, can be coupled to a derivative of hexylphosphonic acid. This might involve converting the this compound to the corresponding diol or diamine and then reacting it with a pyrene derivative. Alternatively, a pyrene moiety can be introduced at the end of the hexyl chain of a suitable precursor before the formation of the phosphonic dichloride. scispace.comresearchgate.net

Table 4: Representative Synthesis of a Pyrene-Functionalized Compound

Reactant 1Reactant 2ProductReaction Type
1-BromopyreneTerminal alkynePyrene-alkyne conjugateSonogashira coupling
Pyrene-containing carboxylic acidAlcoholPyrene-esterFischer Esterification

The reaction of phosphonyl chlorides with epoxides, such as stilbene oxide, can lead to ring-opening of the epoxide. orgsyn.orgwiley-vch.de In the presence of a Lewis acid or under thermal conditions, the phosphonyl chloride can activate the epoxide, making it more susceptible to nucleophilic attack. The chloride ion from the phosphonyl chloride can act as a nucleophile, attacking one of the carbon atoms of the epoxide ring and leading to the formation of a chlorohydrin derivative and a phosphonic anhydride-like species. The regioselectivity of the ring-opening would depend on the substitution pattern of the epoxide and the reaction conditions. For an unsymmetrical epoxide, the attack may occur at the less sterically hindered carbon atom.

Table 5: Representative Reaction of a Phosphorus Chloride with an Epoxide

Reactant 1Reactant 2ProductConditions
Phosphorus oxychloride (POCl₃)Stilbene oxideVicinal chlorohydrin derivativePresence of a Lewis acid or thermal

Side Reactions and Oligomerization Pathways of this compound

In the course of reactions involving this compound, several side reactions can occur, leading to the formation of undesired byproducts and oligomeric species. These pathways are influenced by reaction conditions such as the presence of moisture, temperature, and the nature of the reactants and solvents employed. Understanding these side reactions is crucial for optimizing synthetic routes and ensuring the purity of the desired products.

Formation of Phosphonic Acid Anhydrides

The reaction of alkylphosphonic dichlorides, such as this compound, can lead to the formation of phosphonic acid anhydrides, which may exist as a mixture of linear and cyclic oligomers. The synthesis of cyclic alkylphosphonic anhydrides often faces the challenge of producing mixtures of oligomers that are difficult to separate thieme-connect.de.

One established method for the synthesis of phosphonic acid anhydrides involves the reaction of phosphonic acid derivatives with an anhydride of a carboxylic acid. For instance, a general method for producing cyclic phosphonic acid anhydrides involves reacting phosphonic acid derivatives with acetic anhydride at temperatures ranging from 30 to 150 °C google.com. In this process, the oligomeric phosphonic acid anhydrides are formed initially and can then be transformed into the corresponding cyclic trimeric phosphonic acid anhydrides through reactive distillation google.com. While this method is described for a range of alkyl radicals, it provides a model for a potential side reaction of this compound in the presence of carboxylic acid anhydrides.

The reaction mechanism likely involves the nucleophilic attack of the carbonyl oxygen of the acetic anhydride on the electrophilic phosphorus atom of the this compound. This is followed by the elimination of acetyl chloride, leading to the formation of a P-O-Ac intermediate, which can further react to form the phosphonic acid anhydride linkages. The process can be represented by the following general reaction scheme:

Reaction Scheme for the Formation of Phosphonic Acid Anhydrides

Reactant 1 Reactant 2 Product Conditions
R-P(O)Cl₂ (CH₃CO)₂O (RPO₂)n + CH₃COCl 30-150 °C

In this generalized reaction, R can be an alkyl group such as hexyl.

The resulting phosphonic acid anhydrides can exist as a distribution of oligomers with varying chain lengths. The formation of stable cyclic trimers is often a favorable outcome under specific distillation conditions google.com. The presence of any moisture during the reaction can lead to the hydrolysis of the phosphonic dichloride to the corresponding phosphonic acid, which can also participate in condensation reactions to form anhydrides, further complicating the product mixture.

Polymerization Chemistry and Macromolecular Applications of Hexylphosphonic Dichloride

Polycondensation Reactions for Phosphorus-Containing Polymers

Hexylphosphonic dichloride serves as a key monomer in polycondensation reactions to create a variety of phosphorus-containing polymers. These reactions typically involve the formation of ester linkages, leading to polymers with a phosphorus atom integrated into the main chain. The reactivity of the P-Cl bonds in this compound allows for reactions with nucleophiles, most notably the hydroxyl groups of diols, to build long polymer chains.

Synthesis of Polyphosphonates and Polyphosphoesters

The synthesis of polyphosphonates and polyphosphoesters from this compound is primarily achieved through step-growth polymerization. This process involves the repetitive condensation of the phosphonic dichloride monomer with a diol comonomer, eliminating hydrogen chloride (HCl) as a byproduct.

The reaction of this compound with aromatic diols, such as various bisphenols, is a common method for synthesizing aromatic polyphosphonates. scholars.direct These polymers incorporate the rigid structure of the bisphenol unit, which often imparts desirable thermal and mechanical properties. In this polycondensation reaction, the hydroxyl groups of the bisphenol attack the electrophilic phosphorus atom of the this compound. This process is typically carried out in the presence of an acid scavenger, such as a tertiary amine or an inorganic base, to neutralize the HCl byproduct and drive the reaction toward completion.

One specific example is the synthesis of a polyphosphonate through the polycondensation of this compound with 4,4'-(1,3-phenylenediisopropylidene) bisphenol, also known as bisphenol M. researchgate.net This reaction has been shown to produce a high molecular weight polymer with favorable properties. researchgate.net The general structure of the resulting polymer consists of alternating hexylphosphonate and bisphenol units linked by P-O-C ester bonds.

Advanced Polycondensation Techniques

To enhance reaction efficiency, improve polymer properties, and adhere to the principles of green chemistry, advanced techniques have been applied to the polycondensation of phosphonic dichlorides.

Microwave-assisted synthesis is an advanced technique that can significantly reduce reaction times and potentially improve yields and molecular weights in polycondensation reactions. bl.ukresearchgate.net The application of microwave irradiation to the polycondensation of this compound with bisphenol M has been successfully demonstrated as a "green" synthesis technique. researchgate.net This method resulted in a high yield of 86% and an inherent viscosity of 0.95 dL/g, indicating the formation of a high molecular weight polymer. researchgate.net Microwave heating promotes efficient and uniform energy transfer throughout the reaction mixture, which can accelerate the polymerization process compared to conventional heating methods. bl.uk

Table 1: Results of Microwave-Assisted Polycondensation of this compound with Bisphenol M

ParameterValueReference
Yield86% researchgate.net
Inherent Viscosity0.95 dL/g researchgate.net
Decomposition Temperature> 280°C researchgate.net

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. nih.gov In the context of polyphosphonate synthesis, this often involves a diol dissolved in an aqueous alkaline phase and the phosphonic dichloride in an immiscible organic solvent. doaj.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the deprotonated diol (phenoxide) anion from the aqueous phase to the organic phase, where it can react with the phosphonic dichloride. nih.govphasetransfer.com

Liquid-Liquid Interfacial Polycondensation: This technique involves the reaction at the interface between two immiscible liquids. For instance, the polycondensation of cyclothis compound with bisphenol A has been studied using a liquid-liquid system, where a phase-transfer catalyst like tetrabutylammonium (B224687) bromide is used to achieve optimal results at low temperatures (-5 to +5°C). researchgate.net This method allows for the synthesis of high molecular weight polymers under mild conditions. doaj.org

Solid-Liquid Phase Transfer Catalysis: In this variation, the reaction occurs between a solid reactant (like a potassium salt of a bisphenol) and a reactant in an organic solvent. Polycondensation of arylphosphonic dichlorides with various bisphenols has been successfully carried out using solid-liquid PTC, with potassium phosphate (B84403) acting as the base. researchgate.net This technique avoids the need for vigorous stirring that is often required in liquid-liquid systems. researchgate.net

Structure-Property Relationships in this compound-Derived Polymers

The physical, chemical, and thermal properties of polymers derived from this compound are directly linked to their molecular structure. semanticscholar.org Key structural components, including the phosphorus-containing backbone, the flexible hexyl side chain, and the nature of the diol comonomer, each play a crucial role in determining the final characteristics of the macromolecule.

The polymer synthesized from this compound and bisphenol M exhibits good thermal stability, with weight loss beginning only above 280°C. researchgate.net This stability can be attributed to the presence of aromatic rings from the bisphenol in the polymer backbone. The phosphorus element itself is known to impart flame-retardant properties to materials. ibm.com

Key structure-property relationships include:

Phosphorus-Containing Backbone: The P-O-C linkage in the main chain is fundamental to the polymer's identity as a polyphosphonate. This structure is known to enhance flame retardancy, as the phosphorus can promote the formation of a protective char layer upon combustion. ibm.com

Hexyl Side Group: The presence of the six-carbon alkyl (hexyl) group attached directly to the phosphorus atom introduces flexibility into the polymer chain. Compared to polymers with rigid aromatic side groups (like a phenyl group), the hexyl group is expected to lower the glass transition temperature (Tg), increase solubility in common organic solvents, and improve processability.

Aromatic Diol Component: The incorporation of aromatic diols, such as bisphenol M, introduces rigidity and aromatic character into the polymer backbone. researchgate.net This structural feature typically leads to higher thermal stability and improved mechanical strength compared to purely aliphatic polyesters. researchgate.net

The combination of a flexible hexyl side chain with a rigid aromatic backbone allows for the tuning of properties, creating materials that balance thermal stability with processability.

Influence of Reaction Conditions on Polymer Yield, Inherent Viscosity, and Molecular Weight

The synthesis of polyphosphonates from this compound, typically through polycondensation with a diol (such as Bisphenol A), is significantly influenced by various reaction conditions. Interfacial polymerization is a common and effective method for this process, where the reaction occurs at the boundary of two immiscible liquids. researchgate.netlibretexts.org One phase, typically aqueous, contains the diol and an acid acceptor (like a base), while the organic phase contains the this compound. researchgate.net The polymer's final properties, including yield, inherent viscosity, and molecular weight, are directly correlated to parameters such as monomer concentration, reaction time, temperature, and stirring speed.

Research into the interfacial polymerization of various phosphonic dichlorides demonstrates that optimizing these conditions is crucial for achieving high molecular weight polymers. The concentration of the reactants plays a critical role; excessively high concentrations can lead to rapid, uncontrolled reactions that produce low-molecular-weight oligomers, while very low concentrations may result in a slow reaction rate and lower yields. libretexts.org Similarly, the stirring speed in an interfacial setup must be carefully controlled to create a large surface area for the reaction without causing premature precipitation of the polymer. The choice of organic solvent is also important, as it must effectively dissolve the this compound without being miscible with the aqueous phase. researchgate.net

The following interactive table summarizes the typical effects of various reaction parameters on the key properties of polyphosphonates synthesized via interfacial polymerization.

Influence of Reaction Conditions on Polyphosphonate Synthesis

Reaction ConditionEffect on Polymer YieldEffect on Inherent Viscosity / Molecular WeightRationale
Monomer Concentration Increases to an optimum, then may decreaseIncreases to an optimum, then decreasesHigher concentration increases reaction rate, but can lead to side reactions or poor diffusion, trapping oligomers.
Reaction Time Increases with time until reactants are consumedIncreases with time as polymer chains growLonger duration allows for more complete conversion of monomers into high-molecular-weight polymer chains.
Temperature Generally increasesCan increase or decreaseHigher temperatures increase reaction kinetics but can also promote side reactions or degradation, limiting chain length.
Stirring Speed (Interfacial) Increases to an optimum, then decreasesIncreases to an optimum, then decreasesOptimal stirring creates a large interfacial area for reaction. Excessive speed can trap the polymer film, preventing further growth.
Acid Acceptor (Base) Concentration Increases to an optimumIncreases to an optimumThe base neutralizes the HCl byproduct, driving the reaction forward. Excess base can cause hydrolysis of the acid chloride. researchgate.net

Thermal Stability and Flame Retardancy of Polyphosphonates

Polyphosphonates derived from this compound exhibit notable thermal stability and inherent flame-retardant properties, which are characteristic of phosphorus-containing polymers. researchgate.net The mechanism of their flame retardancy primarily operates in the condensed phase. specialchem.com When exposed to high temperatures, these polymers decompose to form phosphoric and polyphosphoric acids. These acidic species act as catalysts for dehydration, promoting the formation of a stable, insulating layer of char on the material's surface. specialchem.comcrepim.fr This char layer serves as a physical barrier that shields the underlying polymer from heat and oxygen, while also reducing the release of flammable volatile gases into the gas phase, thereby suppressing combustion. crepim.frlanxess.com

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these polymers. TGA results for polyphosphonates typically show a multi-step degradation process. The initial decomposition temperature is associated with the cleavage of the weaker bonds in the polymer backbone, followed by the primary char-forming reactions at higher temperatures. The amount of char residue at high temperatures (e.g., 700-800°C) is a key indicator of flame-retardant efficiency; a higher char yield generally corresponds to better fire resistance. scholars.direct For polyphosphonates, this residual mass can be significant, often exceeding 20% by weight. scholars.direct

The following table presents typical thermal property data for polyphosphonates, illustrating their performance as flame-retardant materials.

Representative Thermal Properties of Polyphosphonates

PropertyTypical Value RangeSignificance
Decomposition Temperature (Td, 5%) 300 - 400 °CIndicates the onset of thermal degradation. Higher values suggest greater thermal stability.
Temperature of Maximum Decomposition Rate (Tmax) 350 - 450 °CThe temperature at which the material degrades most rapidly.
Char Yield at 700°C (in N2) 20 - 40 %A higher char yield indicates a more effective condensed-phase flame retardant mechanism. scholars.direct
Limiting Oxygen Index (LOI) 25 - 35 %The minimum oxygen concentration required to support combustion. Values above 21% indicate flame retardancy in air.

Applications of this compound-Based Polymers

Development of Solid Polymer Electrolytes

Polymers derived from this compound are being investigated for use as solid polymer electrolytes (SPEs) in advanced lithium-ion batteries. uclouvain.be SPEs are a critical component for developing safer, all-solid-state batteries by replacing flammable liquid electrolytes. uclouvain.be The polyphosphonate backbone offers a unique combination of properties beneficial for this application. The polar phosphonate (B1237965) group (P=O) can help dissolve lithium salts and facilitate the transport of lithium ions, which is essential for battery operation. mdpi.com

Furthermore, the inherent flame retardancy of the polyphosphonate structure addresses one of the primary safety concerns in modern batteries. uclouvain.be By incorporating the flame-retardant function directly into the polymer electrolyte backbone, the risk of fire from thermal runaway is significantly reduced without the need for separate flame-retardant additives that can compromise electrochemical performance. mdpi.com Research in this area focuses on synthesizing copolymers that balance ion-conductive segments with flame-retardant phosphonate units to optimize both safety and performance. uclouvain.be Copolymers containing phosphonate units have demonstrated ionic conductivities in the range of 10⁻⁵ S cm⁻¹ at room temperature and a wide electrochemical stability window, making them promising candidates for next-generation solid-state batteries. uclouvain.be

Flame Retardant Materials

The most direct application of polymers based on this compound is as flame retardants for a wide range of commodity and engineering plastics. specialchem.comnist.gov These polyphosphonates can be used in two primary ways: as an additive flame retardant, where the polymer is blended with the host material, or as a reactive flame retardant, where it is chemically incorporated into the backbone of the host polymer (e.g., polyester (B1180765) or polyamide). researchgate.net

As reactive flame retardants, they offer the advantage of permanency, as they cannot leach out of the material over time, which overcomes a significant drawback of many additive flame retardants. The incorporation of the phosphorus-containing monomer during the polymerization of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) or polyamides results in a final product with built-in fire resistance. This approach also tends to have a lesser impact on the mechanical properties of the host polymer compared to high loadings of additive flame retardants. researchgate.net The condensed-phase char-forming mechanism is highly effective in polymers that are prone to melting and dripping, as it helps to create a stable surface layer that prevents the spread of fire. specialchem.com

Surface Chemistry and Self Assembled Monolayers Sams Derived from Hexylphosphonic Acid

Formation and Characterization of Phosphonate-Based SAMs

The formation of SAMs from organophosphonic acids, such as hexylphosphonic acid, on metal and metal oxide surfaces is a well-established method for surface modification. The phosphonic acid headgroup serves as a robust anchor to the surface, while the alkyl chain, in this case, a hexyl group, forms a densely packed molecular layer.

Adsorption Mechanisms on Metal and Metal Oxide Surfaces

The interaction between the phosphonic acid headgroup and the substrate is the primary driving force for the formation of these monolayers. This interaction is highly dependent on the nature of the substrate.

Research indicates that the phosphonic acid moiety is a more effective anchor for short alkyl groups on zinc oxide surfaces compared to thiols. nrel.govacs.org Self-assembled monolayers of hexylphosphonic acid on ZnO provide substantial protection against corrosion. nrel.gov The formation process on ZnO can, however, be complex. Prolonged immersion times in the phosphonic acid solution can lead to an undesirable side reaction, resulting in the formation of surface precipitates and potential damage to the surface. figshare.com This occurs as the phosphonic acid can cause dissolution of Zn2+ ions, which then form complexes and deposit as thick layers. researchgate.net

Studies comparing 1-hexanephosphonic acid and 1-hexanethiol on ZnO have shown that the phosphonic acid-based SAMs are thicker and provide better corrosion protection. nrel.gov Quartz crystal microbalance (QCM) data demonstrated that a hexylphosphonic acid monolayer can reduce the etch rate of ZnO in the presence of Brønsted acids by a factor of more than nine. nrel.gov

Hexylphosphonic acid has been used to modify indium-tin oxide (ITO) electrodes, creating robust self-assembled monolayers. researchgate.netacs.org The quality and stability of these SAMs are highly sensitive to the preparation conditions, including the choice of solvent and the characteristics of the ITO substrate, such as its crystal structure, surface hydroxide concentration, and roughness. nih.govacs.org Well-packed and stable monolayers are typically formed on smooth, amorphous ITO substrates with a high concentration of surface hydroxide groups. nih.gov

The formation of these SAMs allows for the tuning of the ITO work function, which is a critical parameter in organic electronic devices. researchgate.netacs.org The interface dipoles created by the phosphonate (B1237965) modifiers contribute to shifts in the local vacuum level, thereby altering the effective surface work function. acs.org

Alkylphosphonic acids, including hexylphosphonic acid, effectively form self-assembled monolayers on copper surfaces, offering significant corrosion protection. mdpi.comresearchgate.net Electrochemical impedance spectroscopy (EIS) has been used to demonstrate the barrier properties of these layers in acidic environments. mdpi.com Theoretical calculations, such as Monte Carlo and molecular dynamics simulations, have been employed to understand the interaction between the phosphonic acids and the Cu(111) surface. mdpi.comresearchgate.net

The adsorption energy of hexylphosphonic acid on copper surfaces has been calculated, providing insight into the stability of these films. researchgate.net These phosphonate-based SAMs have been shown to create more stable layers on copper compared to thiol-derived SAMs on gold. mdpi.com

Interfacial Engineering and Functionalization through Phosphonate SAMs

The ability to control surface properties is a key advantage of using phosphonate-based SAMs. By carefully selecting the alkyl chain length and terminal groups, it is possible to engineer interfaces with specific desired characteristics.

Tailoring Surface Energy and Wettability

The formation of a hexylphosphonic acid SAM significantly alters the surface energy and wettability of a substrate. The nonpolar hexyl chains orient away from the surface, creating a hydrophobic interface. This change in wettability can be quantified by measuring the contact angle of a liquid, such as water, on the modified surface.

For instance, on an indium-tin oxide surface, the application of a hexylphosphonic acid monolayer leads to a significant increase in the water contact angle, indicating a transition to a more hydrophobic surface. acs.org The ordering of the alkyl chains in the SAM plays a crucial role in determining the final surface energy. nih.gov

Below is a table summarizing the contact angle of water on different substrates before and after modification with phosphonic acid SAMs, illustrating the change in wettability.

SubstrateModifying AgentWater Contact Angle (Bare)Water Contact Angle (Modified)
Indium-Tin Oxide (ITO)n-hexylphosphonic acid<10° acs.orgVaries with preparation acs.org
CopperDecylphosphonic acid~70° researchgate.net>150° researchgate.net
Zinc Oxide (ZnO)Hexylphosphonic acid-Hydrophobic nrel.gov

Modulation of Effective Surface Work Function

The formation of self-assembled monolayers (SAMs) of hexylphosphonic acid on substrate surfaces can significantly modulate the effective surface work function (WF). This alteration is primarily attributed to the introduction of a dipole moment at the interface between the substrate and the organic monolayer. The magnitude and direction of this dipole moment are influenced by the molecular structure of the phosphonic acid, including the head group's binding to the surface and the nature of the terminal functional group.

Research has demonstrated that by employing various phosphonic acid-based SAMs, the work function of materials like zinc oxide (ZnO) can be tuned over a wide range, exceeding 1.5 eV. uni-potsdam.de This tunability allows for the engineering of ZnO to serve as either a hole-injecting or an electron-injecting contact in electronic devices. uni-potsdam.de The relationship between the work function and the head-group dipole moment of the phosphonic acid molecules has been observed to be linear, as predicted by the Helmholtz equation. uni-potsdam.de This indicates that the molecular tilt angle and surface coverage remain relatively constant or change gradually with the dipole moment. uni-potsdam.de

The ability to modify the work function is crucial for optimizing charge injection in organic electronic devices. For instance, modifying the surface of indium tin oxide (ITO) with phosphonic acids has been shown to tune its effective work function by over 1 eV. semanticscholar.org This tuning capability allows for better energy level alignment at the ITO-organic interface, leading to improved device performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). semanticscholar.org

The table below illustrates the effect of different phosphonic acid SAMs on the work function of ZnO surfaces.

Phosphonic Acid SAMHead-Group Dipole Moment (μ_head)Work Function on ZnO (eV)
Molecule A-Value A
Molecule B-Value B
Molecule C-Value C
Molecule D-Value D

Stability and Robustness of Phosphonate Monolayers

Phosphonate monolayers, including those derived from hexylphosphonic acid, are recognized for their remarkable stability and robustness, particularly when compared to other common self-assembled monolayer systems like silanes and thiols. This stability is a critical factor for the reliability and longevity of devices and coatings that utilize these monolayers.

Thermal Stability:

Organophosphonate SAMs exhibit high thermal stability. Studies have shown that the P-O bond between the phosphonic acid anchoring group and a metal substrate can remain stable up to 800 °C. nih.gov The primary degradation mechanism at elevated temperatures is often the oxidation or breakage of the alkyl chains rather than the bond to the substrate. nih.gov For instance, an organophosphonate film on a silicon substrate was found to be stable under rapid thermal annealing at 300 °C for 60 minutes, a condition under which a thiolate SAM on a copper substrate would be desorbed. nih.govacs.org This differential stability allows for selective functionalization in microelectronic processing. nih.govacs.org

Hydrolytic Stability:

Phosphonate monolayers demonstrate excellent stability in aqueous environments. Long-term stability studies have revealed that monolayers with alkyl chain lengths of 12-18 carbons can remain stable for up to 30 days in acidic, neutral, and physiological solutions. researchgate.net In a direct comparison on a Ti-6Al-4V alloy, phosphonate monolayers showed superior hydrolytic stability at a physiological pH of 7.5 compared to siloxane monolayers, which exhibited poor stability under the same conditions. princeton.edu This makes phosphonate SAMs more desirable for applications involving contact with aqueous, and particularly slightly alkaline, environments. princeton.edu The stability in aqueous media is attributed to the strong covalent bonding between the phosphonate headgroup and the metal oxide surface. researchgate.netsci-hub.se

Factors Influencing Stability:

The stability of phosphonate monolayers can be influenced by several factors:

Substrate: The nature of the oxide surface plays a role. For example, the stability of octadecylphosphonic acid (ODPA) monolayers in aqueous environments differs on various aluminum oxide surfaces due to variations in the interfacial binding states. researchgate.net

Chain Length: Longer alkyl chains (C12-C18) tend to form more ordered and stable monolayers. researchgate.net

Processing Conditions: Thermal annealing after film formation can enhance the adhesion and stability of phosphonic acid SAMs by promoting covalent attachment to the substrate. nih.gov

The following table summarizes the comparative stability of phosphonate monolayers against other common SAMs.

Monolayer TypeSubstrateConditionsStability
PhosphonateMetal OxidesHigh Temperature (up to 800 °C)High
PhosphonateTi-6Al-4VAqueous (pH 7.5)High
SiloxaneTi-6Al-4VAqueous (pH 7.5)Poor
ThiolCopper300 °C AnnealingLow (desorbs)

Advanced Applications of Surface-Modified Substrates

The robust and tunable nature of self-assembled monolayers derived from phosphonic acids, including hexylphosphonic acid, has led to their application in a variety of advanced technologies. By modifying the surface properties of different substrates, these monolayers can enhance performance and enable new functionalities.

Corrosion Inhibition on Metal Substrates

Phosphonic acids are effective corrosion inhibitors for various metals and alloys, including carbon steel, mild steel, and iron. nih.govasianpubs.orgmdpi.com They function by adsorbing onto the metal surface to form a protective layer that isolates the metal from the corrosive environment. nih.gov This protective film can obstruct the corrosion process and is resistant to hydrolysis and high temperatures. nih.gov

The efficiency of corrosion inhibition is closely related to the structure of the phosphonic acid molecules. nih.gov The phosphonic acid group can bind to the metal surface in a monodentate, bidentate, or tridentate manner, forming a stable, protective film. nih.gov The presence of heteroatoms like phosphorus, nitrogen, and oxygen in the organic molecule enhances their inhibitory capacity, with the efficacy decreasing in the order P > N > O. nih.gov

Phosphonic acids can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. nih.gov They are often used in combination with other substances, such as zinc ions (Zn²⁺), to achieve a synergistic effect that further enhances the inhibition efficiency. asianpubs.orgresearchgate.net The protective film formed can consist of complexes between the metal ions and the phosphonic acid, as well as metal hydroxides. researchgate.net

The table below presents data on the corrosion inhibition efficiency of two phosphonic acids on carbon steel in a 3% NaCl solution.

InhibitorConcentrationInhibition Efficiency (%)
N,N′-phosphonomethylglycine (PMG)Optimal≈91%
Vinyl Phosphonic Acid (VPA)Optimal≈85%

Data adapted from electrochemical studies. nih.gov

Components in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and lightweight electronic devices. jics.org.brtcichemicals.com An OFET typically consists of an organic semiconductor layer, an insulating layer, and source, drain, and gate electrodes. tcichemicals.com The performance of an OFET is critically dependent on the interfaces between these components, particularly the interface between the electrode and the organic semiconductor.

Self-assembled monolayers of phosphonic acids can be used to modify the surface of the electrodes in an OFET. This surface modification can have several beneficial effects:

Improved Charge Injection: By tuning the work function of the electrode, as discussed in section 5.2.2, the energy barrier for charge injection from the electrode into the organic semiconductor can be reduced. This leads to more efficient device operation.

Templating Organic Semiconductor Growth: The SAM can influence the growth and morphology of the overlying organic semiconductor film. A well-ordered monolayer can promote a more ordered growth of the semiconductor, which can lead to higher charge carrier mobility. acs.org

The use of SAMs has been shown to enhance the on/off ratio of OFETs by several orders of magnitude through proper selection of the molecule that templates the structure of the organic semiconductor. acs.org

Surface Modifiers in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology for displays and solid-state lighting. rsc.orgcnrs.fr An OLED is composed of a series of organic layers sandwiched between two electrodes. The efficiency and lifetime of an OLED are highly dependent on the efficient injection of charge carriers (holes and electrons) from the electrodes into the organic layers. cnrs.fr

Phosphonic acid SAMs are used to modify the surface of the transparent conductive electrode, typically indium tin oxide (ITO), which serves as the anode. semanticscholar.orgacs.org This surface modification addresses several challenges in OLED fabrication:

Work Function Tuning: As previously detailed, SAMs can tune the work function of ITO to better match the energy levels of the hole-transport layer, thereby reducing the barrier for hole injection. semanticscholar.orgacs.org

Improved Interfacial Compatibility: The organic nature of the SAM can create a more compatible interface between the inorganic ITO and the organic semiconductor layers, leading to better film formation and reduced defects. semanticscholar.org

Enhanced Stability: The acidic nature of commonly used hole-injection layers like PEDOT:PSS can degrade the ITO anode over time. Replacing or augmenting these layers with stable phosphonic acid SAMs can improve the long-term stability and lifespan of the OLED. acs.org

Studies have shown that functionalizing ITO with specific phosphonic acid SAMs can lead to OLEDs with superior performance, including higher luminance and external quantum efficiency, compared to devices using conventional hole-injection layers. acs.org

Interfaces for Biosensors and Biomedical Devices

The ability of phosphonic acids to form stable, well-ordered monolayers on a variety of oxide surfaces makes them highly suitable for creating functional interfaces for biosensors and biomedical devices. nih.govmdpi.com These interfaces are crucial for the specific and sensitive detection of biological molecules and for ensuring the biocompatibility of implantable devices.

The key advantages of using phosphonate SAMs in these applications include:

Biocompatibility: The organic monolayer can be tailored to present a biocompatible surface, minimizing adverse reactions with biological systems.

Controlled Immobilization: The terminal functional groups of the SAM can be designed to covalently bind specific biomolecules, such as enzymes, DNA, or antibodies, in a controlled orientation. nih.govscitepress.org This is essential for maintaining the biological activity of the immobilized molecules and for the sensitivity and specificity of a biosensor.

Stability in Physiological Environments: The high hydrolytic stability of phosphonate monolayers ensures that the functional interface remains intact when exposed to biological fluids. princeton.edu

Versatility: Phosphonate SAMs can be formed on a wide range of materials used in biomedical devices, including titanium alloys and various metal oxides. princeton.edumdpi.com

For example, phosphonate monolayers on titanium alloys are being explored for creating stable interfaces to bond biomolecules for medical implants. princeton.edu In the realm of biosensors, these SAMs provide a robust platform for the immobilization of biorecognition elements, which is a critical step in the development of sensitive and selective detection systems. mdpi.comscitepress.org

Nanomaterials Synthesis and Surface Passivation with Hexylphosphonic Acid Derivatives

Role of Phosphonic Acids as Ligands in Colloidal Nanocrystal Synthesis

Phosphonic acids have emerged as a critical class of ligands in the colloidal synthesis of a variety of nanocrystals. Their strong interaction with metal precursors and nanocrystal surfaces provides exceptional control over nucleation and growth processes. This strong binding affinity stems from the ability of the phosphonate (B1237965) group to form robust bonds with metal cations on the nanocrystal surface, leading to enhanced stability and passivation compared to other common ligands like carboxylic acids.

Synthesis of Quantum Dots (e.g., CsPbBr₃, CdSe)

The utility of phosphonic acid ligands is particularly evident in the synthesis of quantum dots (QDs), which are semiconductor nanocrystals exhibiting quantum mechanical properties. The choice of ligand is paramount in determining the quality and performance of the resulting QDs.

In the synthesis of Cesium Lead Bromide (CsPbBr₃) perovskite quantum dots, alkyl phosphonic acids have been employed to achieve high photoluminescence quantum yields (PLQYs) and exceptional stability. For instance, the use of n-hexylphosphonic acid (HPA) in the synthesis of CsPbBr₃ nanoplatelets (NPLs) has been shown to be an effective in situ surface passivation strategy. This approach yields stable, blue-emitting NPLs with a PL peak at 450 nm and a full width at half maximum (fwhm) of 15 nm. The phosphonate-passivated NPL thin films exhibit impressive PLQYs of approximately 40% and demonstrate remarkable stability under ambient conditions and continuous photoexcitation.

Similarly, in the synthesis of Cadmium Selenide (B1212193) (CdSe) quantum dots, phosphonic acids are instrumental. They are often used in combination with other reagents to control the size and shape of the nanocrystals. For example, a mixture of trioctylphosphine (B1581425) oxide (TOPO) and a phosphonic acid, such as hexylphosphonic acid (HPA) or tetradecylphosphonic acid (TDPA), is commonly used. This combination allows for the synthesis of CdSe nanocrystals with strong quantum confinement (sizes below 4 nm). The phosphonic acid ligands are crucial for passivating the surface of the CdSe QDs, which is essential for achieving high PLQYs. Research has shown that CdSe nanocrystals synthesized with octadecylphosphinic acid, a related compound, exhibit a very low polydispersity and a PLQY of up to 18% without an additional shell.

Influence of Phosphonate Ligands on Nanocrystal Morphology and Quantum Confinement

The chemical nature of the phosphonate ligand, particularly the length of the alkyl chain, has a profound impact on the resulting nanocrystal morphology and the degree of quantum confinement.

Phosphonic acids play a crucial role in directing the anisotropic growth of nanocrystals, leading to the formation of non-spherical shapes such as nanorods and nanoplatelets. This control is attributed to the selective binding of the phosphonate headgroups to specific crystallographic facets of the growing nanocrystal. By passivating certain facets more effectively than others, phosphonic acids can slow down the growth rate on these facets, promoting growth on other, less-passivated facets.

For instance, in the synthesis of ZnO nanocrystals, the reaction of the zinc precursor with phosphonic acids leads to the formation of an insoluble layered zinc-phosphonate intermediate. This intermediate acts as a heterogeneous zinc source, and its presence, in conjunction with a homogeneous zinc source, is necessary for the anisotropic growth of ZnO nanorods. Similarly, in the synthesis of CdSe nanorods, the length of the alkylphosphonic acid ligand significantly influences the final morphology. Shorter ligands, such as hexylphosphonic acid (HPA), tend to produce more elongated and branched nanorods compared to longer-chain phosphonic acids. This is because shorter ligands preferentially remain on the nanorod surfaces, influencing the growth dynamics.

The strong binding of phosphonate groups to Pb²⁺ ions in the synthesis of CsPbBr₃ nanocrystals has been shown to result in a truncated octahedron shape, enclosed by Pb-terminated facets, rather than the more common cubic shape. This demonstrates the direct influence of phosphonate ligands on facet development.

For CsPbBr₃ nanocrystals synthesized with alkyl phosphonic acids as the sole ligands, near-unity PLQYs have been achieved without the need for post-synthesis treatments. This indicates a highly effective passivation of the nanocrystal surface. Furthermore, unlike QDs capped with more labile ligands like alkylamines or carboxylates, the PLQY of phosphonate-coated CsPbBr₃ nanocrystals remains constant even upon significant dilution, highlighting the robust nature of the ligand binding.

In the case of CdSe QDs, phosphonic acid passivation is also critical for high PLQYs. While as-synthesized CdSe QDs with phosphinic acid ligands can have a PLQY of up to 18%, further surface treatments or the growth of a shell are typically required to reach near-unity quantum yields. Nevertheless, the initial passivation by phosphonate-related ligands is a crucial first step.

Table 1: Influence of Phosphonic Acid Ligands on Quantum Dot Properties

Quantum DotPhosphonic Acid LigandKey Findings
CsPbBr₃ n-Hexylphosphonic acid (HPA)In situ surface passivation, stable blue-emitting nanoplatelets (PL at 450 nm), PLQY of ~40% in thin films.
CsPbBr₃ Alkyl phosphonic acidsTruncated octahedron shape, near-unity PLQY without post-treatment, stable against dilution.
CdSe Hexylphosphonic acid (HPA)Used in combination with TOPO for synthesis of QDs with strong quantum confinement (<4 nm).
CdSe Tetradecylphosphonic acid (TDPA)Shorter ligands like HPA lead to more elongated and branched nanorods compared to TDPA.
CdSe Octadecylphosphinic acidLow polydispersity, PLQY up to 18% without a shell.

The strong binding of phosphonic acid ligands to the nanocrystal surface provides a robust steric barrier that effectively prevents nanoparticle aggregation and coalescence. This is crucial for maintaining the colloidal stability of the nanocrystal solutions and preserving their unique size-dependent properties.

The stability of phosphonate-capped nanocrystals is significantly higher than those capped with carboxylic acids, especially in polar environments. While carboxylate ligands can desorb from the surface, leading to aggregation, phosphonate ligands remain tightly bound over a broader range of conditions. This enhanced stability is critical for the practical application of quantum dots in devices and biological systems. For example, phosphonate-coated iron oxide nanoparticles have been shown to have increased colloidal stability and decreased aggregation in various media, which is essential for applications such as nanowarming of cryopreserved samples. The prevention of aggregation is a direct consequence of the strong M-O-P bonds formed between the metal cations on the nanoparticle surface and the phosphonate headgroup.

Assembly and Functionalization of Advanced Nanostructures

The robust binding and chemical versatility of phosphonic acids make them excellent candidates for the directed assembly and functionalization of nanocrystals into more complex and functional architectures.

By modifying the alkyl chain of the phosphonic acid with different functional groups, the surface properties of the nanocrystals can be tailored for specific applications. For example, phosphonic acids with terminal reactive groups can be used to covalently link nanocrystals to other molecules, polymers, or surfaces. This allows for the creation of hybrid materials with combined properties.

Furthermore, the self-assembly of nanocrystals into ordered superstructures can be guided by the interactions between the phosphonate ligands on adjacent nanoparticles. For instance, self-assembled monolayers (SAMs) of phosphonic acids on various oxide surfaces have been extensively studied. This principle can be extended to the assembly of nanocrystals into films and other ordered structures. The functionalization of CdSe and HfO₂ nanocrystals with various synthesized phosphonic acids has been demonstrated, leading to the fabrication of memristor devices. This highlights the potential of using phosphonate ligands to bridge the gap between individual nanocrystals and functional macroscopic devices. The ability to form a stable, functionalizable ligand shell is a key enabler for the integration of quantum dots and other nanomaterials into next-generation technologies.

Ordered Architectures from One-Dimensional Nanocrystals

The self-assembly of one-dimensional (1D) nanocrystals, such as nanorods and nanowires, into highly ordered superstructures is a critical area of research for the development of materials with novel electronic and photonic properties. The precise arrangement of these building blocks is often directed by the nature of the organic ligands passivating their surfaces.

Hexylphosphonic acid and its derivatives play a significant role as surface ligands in guiding the self-assembly of these 1D nanocrystals. The hexyl chain of the molecule provides the necessary van der Waals interactions between adjacent nanorods, promoting their alignment. The phosphonic acid headgroup strongly anchors to the nanocrystal surface, ensuring a stable and uniform ligand shell. By carefully controlling the ligand density and the processing conditions, such as solvent evaporation, it is possible to induce the 1D nanocrystals to form various ordered architectures, including side-by-side arrays and vertically aligned structures.

A derivative, 2-(thienyl)hexylphosphonic acid, has been used to create self-assembled monolayers (SAMs) on silicon surfaces with a native oxide layer. This demonstrates the capability of hexylphosphonic acid derivatives to form ordered molecular layers, a principle that extends to directing the assembly of nanoparticles. Research in this area focuses on understanding the intricate balance of forces, including ligand-ligand and ligand-solvent interactions, to achieve long-range order in 1D nanocrystal assemblies.

Surface Modification of Ferromagnetic Nanoparticles for Liquid Crystal Composites

The integration of ferromagnetic nanoparticles into liquid crystal matrices opens up possibilities for creating novel materials with tunable magneto-optical responses. A significant challenge in developing these composites is the stable dispersion of the nanoparticles within the liquid crystal host. Agglomeration of the nanoparticles can disrupt the liquid crystal ordering and diminish the material's performance.

Hexylphosphonic acid has been utilized in combination with other surfactants to enhance the colloidal stability of ferromagnetic nanoparticles in thermotropic liquid crystals. In one study, cobalt ferrite (B1171679) (CoFe₂O₄) nanocrystals were surface-modified with a mixture of a dendritic oligomesogenic surfactant and hexylphosphonic acid. This dual-ligand approach was found to be highly effective in preventing nanoparticle aggregation over long periods.

The role of hexylphosphonic acid in this system is to act as a co-surfactant that modulates the surface chemistry of the nanoparticles. Its relatively short alkyl chain can interdigitate with the longer chains of the primary surfactant, creating a more robust and sterically hindering ligand shell. This enhanced stabilization allows for a homogeneous dispersion of the ferromagnetic nanoparticles, enabling effective coupling between the nanoparticles' magnetic moments and the liquid crystal director. The resulting nanocomposites exhibit increased sensitivity to external magnetic fields, with distinct collective and non-collective magneto-optical responses not observed in the undoped liquid crystal.

Table 1: Components for Stable Ferromagnetic Nanoparticle/Liquid Crystal Composites

ComponentFunction
Ferromagnetic Nanoparticles (e.g., CoFe₂O₄)Provides magnetic response
Liquid Crystal (Thermotropic)Anisotropic host matrix
Dendritic Oligomesogenic SurfactantPrimary stabilizing ligand
Hexylphosphonic AcidCo-surfactant for enhanced stability

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The versatility of their structure and function makes them promising for applications in gas storage, separation, and catalysis. The choice of the organic linker is crucial in determining the topology and chemical properties of the resulting MOF.

While carboxylates are the most common linkers in MOF synthesis, phosphonates have emerged as a valuable alternative due to the strong coordination of the phosphonic acid group to metal centers. Although direct integration of hexylphosphonic acid as a primary structural linker in a highly porous, crystalline MOF is not widely documented, its role as a modulator or surface functionalizing agent is an area of active research.

The hydrophobic hexyl chains of hexylphosphonic acid can be used to modify the surface of pre-synthesized MOFs, imparting hydrophobicity to the external surface or within the pores. This post-synthetic modification can be advantageous for applications where water stability or selective adsorption of nonpolar molecules is desired. The general stability and coordination chemistry of phosphonates suggest that hexylphosphonic acid derivatives could be designed as linkers for novel MOF architectures with tailored pore environments.

Functionalization of Lanthanide-Doped Zirconia Nanoparticles

Lanthanide-doped nanoparticles are of significant interest for their unique luminescent properties, which are exploited in bioimaging, sensing, and photonics. Zirconia (ZrO₂) is an excellent host material for lanthanide ions due to its chemical stability and low phonon energy. The surface functionalization of these nanoparticles is critical for their dispersibility in various media and for their conjugation to other molecules.

Hexylphosphonic acid (HPA) has been used as a surface-modifying agent for lanthanide-doped zirconia nanoparticles. The phosphonic acid headgroup exhibits a strong affinity for the zirconia surface, forming a stable bond. In one notable application, HPA was used as a "spacer group" in conjunction with other functional phosphonic acids, such as 6-phosphonohexanoic acid (6PHA).

In this context, the co-functionalization with HPA allows for the precise control over the density of reactive functional groups (like the carboxylic acid of 6PHA) on the nanoparticle surface. By adjusting the ratio of HPA to the functional phosphonic acid, the miscibility and processability of the nanoparticles in different environments, such as liquid crystal composites, can be fine-tuned. Fluorescence microscopy of lanthanide-doped zirconia nanoparticles co-functionalized with HPA has shown that this approach can prevent aggregation in a nematic liquid crystal phase, demonstrating the effectiveness of HPA in controlling interfacial properties. This level of surface control is crucial for the development of advanced optical materials based on lanthanide-doped nanoparticles.

Analytical Chemistry and Derivatization Strategies for Hexylphosphonic Acid

Derivatization Methods for Enhanced Detection

Derivatization chemically modifies the analyte to produce a derivative with properties more suitable for analysis, such as volatility for gas chromatography or the presence of a chromophore or fluorophore for spectroscopic detection.

A key strategy for the sensitive detection of alkylphosphonic acids, including hexylphosphonic acid, involves derivatization with a fluorescent labeling agent. stanford.edu One such reagent, p-(9-Anthroyloxy)phenacyl Bromide, is particularly effective. stanford.edu This reagent reacts with the phosphonic acid to form a diester, bis[p-(9-anthroyloxy)phenacyl] hexylphosphonate. stanford.edu The anthracyl moiety of the reagent functions as a powerful chromophore, enabling highly sensitive detection using laser-induced fluorescence in conjunction with microcolumn high-pressure liquid chromatography (HPLC). stanford.edu

The reaction creates a derivative that can be detected in the femtomole range. stanford.edu A mixture containing derivatized methyl-, ethyl-, isopropyl-, and n-hexylphosphonic acids has been successfully separated and detected at the 10 picomole level. stanford.edu The use of a He-Cd laser for excitation at 325 nm allows for a detection limit as low as 20 femtomoles for the derivatized methylphosphonic acid, indicating the high sensitivity of this method. stanford.edu This approach is notably more effective than other reagents like 4-bromomethyl-7-methoxycoumarin, which have failed to produce derivatized alkylphosphonic acids under various conditions. stanford.edu

Table 1: Derivatization and Detection of Alkylphosphonic Acids

Analyte Derivatizing Reagent Detection Method Reported Detection Limit
n-Hexylphosphonic acid p-(9-Anthroyloxy)phenacyl Bromide Laser-Induced Fluorescence 10 pmol (in mixture) stanford.edu
Methylphosphonic acid p-(9-Anthroyloxy)phenacyl Bromide Laser-Induced Fluorescence 20 fmol stanford.edu

Achieving high derivatization efficiency is critical for accurate and reproducible quantification. The reaction yield and rate are influenced by several factors, including pH, temperature, reaction time, and solvent. stanford.edunih.gov For the derivatization of alkylphosphonic acids with p-(9-Anthroyloxy)phenacyl Bromide, the phosphonate (B1237965) must be neutralized for the reaction to proceed effectively. stanford.edu However, excessive base can lead to the hydrolysis of the derivatizing reagent itself, reducing the yield. stanford.edu

Two primary protocols can be employed:

For samples with unknown concentrations: The phosphonic acid in an aqueous solution is first titrated to a pH of 7.1 with a base like tetra-n-butylammonium hydroxide. This base also acts as a phase transfer reagent, enhancing the solubility of the alkylphosphonate in the reaction solvent, such as dimethylformamide. stanford.edu

For samples with known concentrations: A more direct method can be used where the appropriate amount of base is added to neutralize the phosphonic acid. stanford.edu

Both methods can achieve approximately a 90% yield of the derivatized product. stanford.edu Studies on other phosphonic acids, such as glyphosate, have shown that derivatization can be rapid, sometimes occurring quantitatively in seconds at room temperature. nih.gov The optimization process often involves assessing variables like time and temperature; however, for some reagents, these factors may not have a significant effect on the derivatization process. nih.gov The stability of the resulting derivatives is also a key consideration for robust analytical methods. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating the derivatized or underivatized phosphonic acids from other components in a sample prior to detection. The choice of stationary phase is crucial for achieving the desired separation.

Specialized stationary phases are effective for the separation of highly polar and ionizable compounds like phosphonic acids. nih.gov Mixed-mode stationary phases, which combine hydrophobic (like C18) and ion-exchange functionalities, offer unique selectivity. nih.govsielc.com For phosphonic acids, stationary phases that incorporate anion-exchange capabilities are particularly useful. sielc.com

Silica (B1680970) gel chemically modified with phosphonic acid groups has been developed as a stationary phase material. researchgate.net These materials, sometimes referred to as inorganic chemically active beads (ICABs), are suitable for the solid-phase extraction and HPLC separation of various compounds. researchgate.net The retention mechanism on such columns can be a combination of hydrophilic interaction liquid chromatography (HILIC) and anion-exchange. sielc.com The pH of the mobile phase is a critical parameter for controlling the charge of the analyte and achieving optimal separation on these charged or mixed-mode surfaces. nih.govelementlabsolutions.com

Table 2: HPLC Columns for Phosphonic Acid Separation

Column Type Stationary Phase Characteristics Retention Mechanism(s)
Mixed-Mode Combines hydrophobic and ion-exchange groups Reversed-Phase, Anion-Exchange nih.govsielc.com
Phosphonic Acid-Modified Silica Silica gel with chemically bound phosphonic acid groups Anion-Exchange, HILIC sielc.comresearchgate.net
Charged Surface C18 C18 with a modified positive surface charge Shields analytes from silica surface, improving peak shape elementlabsolutions.com

An important application of phosphonic acid-modified stationary phases is in the field of extraction chromatography for the separation of rare earth elements (REEs). researchgate.netgoogle.com Due to their similar chemical properties, separating individual REEs is challenging. researchgate.net

Stationary phases for this purpose are often created by impregnating a solid support, such as modified silica, with an acidic organophosphorus compound. google.com Compounds like 2-ethylhexyl, 2-ethylhexyl phosphonic acid are used as extractants that are immobilized on the stationary phase. google.com Porous silicas functionalized with phosphonic acid groups have shown promise for this application, as the surface can immobilize REE ions by forming stable complexes. researchgate.net The separation of light and medium-weight REEs has been successfully achieved using an alkyl phosphonic acid-modified material as the stationary phase with α-hydroxyisobutyric acid serving as the eluent. researchgate.net This chromatographic technique offers high sensitivity and selectivity for the multi-element analysis of REEs. researchgate.net

Computational Chemistry and Theoretical Studies on Hexylphosphonic Dichloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Affinities

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaustinpublishinggroup.com It is a primary tool for calculating the properties of molecules and materials, including their geometry, orbital energies, and interaction strengths. In the context of hexylphosphonic acid, DFT is employed to understand its intrinsic electronic properties and its binding mechanisms to various surfaces.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.comnih.gov The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. A larger gap implies higher stability and lower reactivity. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

A key application of DFT in this area is the calculation of binding affinities. By modeling the phosphonic acid molecule on a specific substrate (e.g., a metal oxide slab like aluminum oxide or zinc oxide), DFT can compute the adsorption energy. rsc.org This calculation reveals the strength of the bond between the ligand and the surface. Different binding configurations, such as monodentate, bidentate, and tridentate coordination of the phosphonic acid's oxygen atoms to the surface metal atoms, can be modeled to determine the most energetically favorable binding mode. mdpi.com These calculations are essential for understanding how SAMs form and what factors contribute to their stability. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Alkylphosphonic Acid This table presents typical data obtained from DFT calculations for an alkylphosphonic acid, serving as an example for the hexylphosphonic acid system.

PropertyCalculated ValueUnitSignificance
HOMO Energy-7.2eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.5eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap6.7eVIndicates chemical stability and reactivity.
Dipole Moment3.5DebyeMeasures the polarity of the molecule, influencing intermolecular interactions and surface potential changes.
Adsorption Energy (on Al₂O₃)-2.5eVRepresents the strength of the bond to the surface, indicating a stable chemisorption.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Interfacial Adsorption

While DFT provides static pictures of electronic structure and binding, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior and large-scale organization of molecules at interfaces. rsc.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comnih.gov For hexylphosphonic acid, MD is invaluable for studying the process of self-assembly on a surface. rsc.org Simulations can track the trajectory of multiple HPA molecules in a solvent as they approach and adsorb onto a substrate, revealing the mechanisms of monolayer formation. rsc.org Key insights from MD simulations include:

Adsorption Kinetics: How quickly molecules move from the solution to the surface.

Structural Relaxation: The process by which adsorbed molecules rearrange to form an ordered monolayer. rsc.org

Solvent Effects: The role of the solvent in mediating the adsorption process and influencing the final structure of the SAM. rsc.org

Monte Carlo (MC) simulations use statistical methods to model complex systems. In the context of interfacial adsorption, MC methods can predict the most energetically favorable configurations of inhibitor molecules on a metal surface by sampling various molecular orientations and conformations. rsc.org They are particularly useful for evaluating different potential energy states of adsorbates on surfaces to identify the optimal adsorption sites and configurations for achieving high adsorption efficiency.

Table 2: Representative Output Parameters from MD Simulations of Alkylphosphonic Acid SAM Formation This table shows typical parameters that can be extracted from MD simulations to characterize the structure of a self-assembled monolayer on a substrate like α-alumina.

ParameterTypical ValueUnitDescription
Monolayer Thickness10.5ÅThe vertical height of the self-assembled monolayer.
Average Tilt Angle25DegreesThe average angle of the hexyl chains with respect to the surface normal.
Surface Coverage4.8molecules/nm²The number of molecules adsorbed per unit area of the surface.
Order Parameter (S)0.85DimensionlessA measure of the orientational order of the alkyl chains (1 = perfectly aligned, 0 = random).

Modeling of Ligand-Surface Interactions and Their Impact on Material Properties

The interaction between a ligand like hexylphosphonic acid and a surface is fundamental to its function as a surface modifier. Computational models are essential for linking the molecular-level binding details to macroscopic material properties. bohrium.com

The binding of phosphonic acids to metal oxide surfaces is a strong, covalent interaction that significantly alters the surface properties. researchgate.net Modeling these interactions helps predict:

Surface Energy: The adsorption of an organic monolayer typically lowers the surface energy of the inorganic substrate. The degree of reduction can be controlled by the choice of ligand. For example, studies on various phosphonic acids on aluminum oxide show that surface energy can be tuned over a wide range. researchgate.net

Wettability: Changes in surface energy directly impact wettability, as measured by the contact angle of a liquid on the surface. A low-energy surface created by a hexylphosphonic acid SAM will be more hydrophobic than the bare oxide surface.

Adhesion: The modified surface can exhibit different adhesive properties, which is critical in applications like composites and coatings.

Nanoparticle Stability and Shape: In the synthesis of colloidal nanocrystals, ligands like phosphonic acids control particle growth, prevent aggregation, and can even determine the final shape of the nanocrystals by selectively binding to different crystal facets. nih.govacs.org The binding energy difference between facets can lead to anisotropic growth. nih.gov

These models often combine quantum mechanical calculations for the immediate binding site with classical force fields for the longer organic chains, providing a comprehensive picture of the interface. researchgate.net

Prediction of Energy Level Alignment at Organic/Inorganic Interfaces

When an organic monolayer is formed on an inorganic material (like a metal or semiconductor), the alignment of their respective energy levels at the interface is critical for the performance of electronic devices. ebrary.net The formation of a SAM from molecules like hexylphosphonic acid can profoundly alter this alignment.

Computational models are used to predict how the SAM will change the electronic landscape at the interface. researchgate.net Key parameters include:

Work Function Modification: The work function of a material is the minimum energy required to remove an electron from its surface. Adsorption of a molecular layer creates an interface dipole, which can increase or decrease the work function. The magnitude and direction of the molecular dipole moment of hexylphosphonic acid will determine the extent of this change. researchgate.net Studies on similar systems have demonstrated that phosphonic acid SAMs can tune the work function of zinc oxide over a range of more than 1.5 eV. researchgate.net

Interface Dipole: This is an electric dipole layer that forms at the junction of two materials due to charge rearrangement or the alignment of polar molecules. ebrary.net DFT calculations can predict the magnitude of this dipole, which is directly related to the change in the work function.

Energy Level Offsets: The relative alignment of the HOMO and LUMO of the organic layer with the valence and conduction bands of the inorganic substrate determines the efficiency of charge injection or extraction across the interface. ebrary.net By tuning the work function, HPA monolayers can be used to engineer these offsets to reduce energy barriers in devices like organic light-emitting diodes (OLEDs) or organic solar cells.

Table 3: Example of Predicted Energy Level Alignment Changes for an Inorganic Substrate Modified with a Phosphonic Acid SAM This table illustrates how a self-assembled monolayer can alter the key electronic properties of a substrate like Zinc Oxide (ZnO), based on general findings for phosphonic acids.

PropertyBare ZnO SurfaceZnO with HPA SAMChange (Δ)
Work Function (Φ)4.3 eV3.7 eV-0.6 eV
Conduction Band Minimum-4.2 eV-3.6 eV+0.6 eV
Valence Band Maximum-7.5 eV-6.9 eV+0.6 eV
Interface DipoleN/A0.6 eV+0.6 eV

Advanced Spectroscopic and Characterization Techniques in Hexylphosphonic Dichloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution and in the solid state. For organophosphorus compounds like hexylphosphonic dichloride, multinuclear NMR is particularly powerful.

Solution-state NMR is indispensable for confirming the molecular structure of this compound and monitoring its chemical transformations.

¹H NMR: Proton NMR provides information about the number and connectivity of hydrogen atoms in the molecule. The spectrum of a hexylphosphonic acid derivative would show characteristic signals for the protons along the hexyl chain, with chemical shifts and splitting patterns influenced by their proximity to the phosphorus atom.

¹³C NMR: Carbon NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. In phosphorus-containing compounds, the carbon signals are often split due to coupling with the phosphorus nucleus (¹³C-³¹P coupling), which can provide valuable structural information. jeol.com The magnitude of the coupling constant can help identify carbons directly bonded to phosphorus or those that are two or three bonds away.

³¹P NMR: With a natural abundance of 100%, the ³¹P nucleus is highly amenable to NMR analysis and provides invaluable information for phosphorus-containing compounds. jeol.com The chemical shift of the ³¹P signal is highly sensitive to the electronic environment around the phosphorus atom, making it an excellent probe for identifying the functional group (e.g., phosphonic dichloride, phosphonic acid, phosphonate (B1237965) ester) and monitoring reactions such as hydrolysis or surface attachment. For instance, the hydrolysis of the P-Cl bonds to P-OH groups would result in a significant change in the ³¹P chemical shift.

The interpretation of ¹H and ¹³C spectra for organophosphorus compounds can be complicated by heteronuclear spin couplings with the ³¹P nucleus. jeol.com Techniques such as triple-resonance experiments that decouple both ¹H and ³¹P from ¹³C can simplify the spectra and aid in the unambiguous assignment of carbon signals. jeol.com

Table 1: Representative NMR Data for a Hexylphosphonic Acid Derivative

Note: This table presents typical chemical shift (δ) and coupling constant (J) values for a hydrolyzed derivative (hexylphosphonic acid) for illustrative purposes. The exact values for this compound would differ.

NucleusAssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
³¹P P30 - 35-
¹³C C1 (α to P)~30¹J(C,P) ≈ 140-150
C2 (β to P)~25²J(C,P) ≈ 5-10
C3-C522 - 32³J(C,P) ≈ 15-20
C6~14-
¹H H1 (α to P)1.5 - 2.0²J(H,P) ≈ 15-20
H2-H51.2 - 1.6³J(H,P) ≈ 15-20
H60.8 - 1.0-

When this compound is hydrolyzed and used to modify a surface, forming a self-assembled monolayer (SAM) of hexylphosphonic acid, solid-state NMR (ssNMR) becomes a critical characterization tool. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra from solid samples.

³¹P MAS NMR is particularly sensitive to the local environment of the phosphonate headgroup. It can distinguish between different binding modes on the surface (e.g., monodentate, bidentate, tridentate) and provide information about the protonation state of the phosphonate backbone. nih.gov Furthermore, a linear relationship has been observed between the isotropic ³¹P chemical shift and the number of bridging P-O-M (where M is a surface metal atom) bonds, allowing for detailed analysis of the surface connectivity. rsc.org

¹³C MAS NMR can be used to study the conformational ordering of the hexyl chains within the SAM. Changes in chemical shifts can indicate the degree of packing and the presence of gauche or all-trans conformations.

Vibrational Spectroscopy (FT-IR, PM-IRRAS) for Chemical Bond Identification and Surface Adsorption

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify chemical bonds within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

For studying thin films and monolayers on reflective substrates like gold, Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive technique. uci.edu It can be used to monitor the hydrolysis of this compound and its subsequent binding to a surface.

Key vibrational modes for a hexylphosphonate monolayer include:

C-H stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups of the hexyl chain, typically found in the 2800-3000 cm⁻¹ region. The exact peak positions can provide information on the packing density and conformational order of the alkyl chains. uci.edu

P=O and P-O stretching: Strong vibrations associated with the phosphonate headgroup, typically appearing in the 900-1300 cm⁻¹ region. These peaks are highly indicative of the binding and protonation state of the phosphonic acid on the surface.

Table 2: Key FT-IR Vibrational Frequencies for a Surface-Bound Hexylphosphonate Layer

Wavenumber (cm⁻¹)AssignmentSignificance
~2955νas(CH₃)Asymmetric C-H stretch of terminal methyl group
~2920νas(CH₂)Asymmetric C-H stretch of methylene groups
~2850νs(CH₂)Symmetric C-H stretch of methylene groups
1100 - 1250ν(P=O)P=O stretching, indicates binding mode
950 - 1100ν(P-O-M)P-O-Metal stretching, confirms surface attachment

Surface-Sensitive Spectroscopies (X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS)) for Elemental Composition and Electronic States of Interfaces

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface analysis techniques that provide information about the elemental composition, chemical states, and electronic properties of the top few nanometers of a material. nrel.govwarwick.ac.uk

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is used to determine the elemental composition of a surface. ub.edu By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. warwick.ac.uk The binding energy of these electrons is characteristic of the element from which they originated. For a surface modified with hexylphosphonic acid, XPS can confirm the presence of phosphorus, oxygen, and carbon. High-resolution scans of the P 2p, O 1s, and C 1s peaks provide chemical state information, revealing details about the P-O-M surface linkage and the integrity of the alkyl chain. carleton.edu

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower-energy UV photons to probe the valence electron levels. nrel.gov This technique is highly sensitive to the electronic structure at the surface and can be used to measure properties like the work function and the valence band edge of the modified surface. nrel.gov This information is crucial for understanding how the hexylphosphonate monolayer affects the electronic properties of the substrate, which is important for applications in electronics.

Table 3: Expected XPS Core-Level Binding Energies for a Hexylphosphonate-Modified Surface

ElementOrbitalTypical Binding Energy (eV)Information Provided
P2p~133 - 135Confirmation of phosphorus; chemical state indicates binding to surface
O1s~531 - 533Distinguishes between P=O, P-O-H, and P-O-M environments
C1s~285Confirms presence of the alkyl chain
Substratee.g., Si 2p, Ti 2pVariesAttenuation of substrate signal confirms monolayer coverage

Chromatography Techniques for Polymer and Mixture Analysis (e.g., Gel Permeation Chromatography (GPC))

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique used primarily for the analysis of polymers. resolvemass.casepscience.com It separates molecules based on their hydrodynamic volume in solution. resolvemass.ca

While GPC would not be used to analyze the small molecule this compound itself, it is a vital tool if this compound is used as a monomer, initiator, or functionalizing agent in polymerization reactions. For example, if this compound were used to create a phosphonate-containing polymer, GPC would be the standard method to determine key properties of the resulting polymer, such as:

Molecular Weight Averages: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).

Molecular Weight Distribution (MWD): The dispersity (Đ), calculated as Mw/Mn, which indicates the breadth of the distribution of polymer chain lengths.

This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymer material. sepscience.comlucideon.com GPC analysis is essential for quality control in polymer manufacturing and for understanding structure-property relationships in research and development. resolvemass.caintertek.com

Microscopy Techniques for Morphological and Nanoscale Characterization (e.g., Scanning Electron Microscopy (SEM), Fluorescence Microscopy)

Microscopy techniques are used to visualize the physical topography and morphology of surfaces, providing a direct view of the effects of surface modification.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a surface and create an image. azooptics.com The signals generated from the electron-sample interaction reveal information about the surface's morphology, texture, and composition. azooptics.com In the context of this compound research, SEM would be used to examine the surface of a substrate before and after the deposition of a hexylphosphonate monolayer. It can reveal the uniformity of the coating, identify the presence of defects or aggregates, and characterize any changes in surface roughness. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental maps of the surface, confirming the distribution of phosphorus from the phosphonate layer. azooptics.com

Fluorescence Microscopy: This light microscopy technique is used to image the distribution of a specific substance that has been labeled with a fluorescent probe. While this compound is not inherently fluorescent, it could be chemically modified to include a fluorescent tag. In this case, fluorescence microscopy would be a powerful tool to visualize the formation of patterned monolayers or to study the specific interactions of the functionalized surface with other molecules in biological or sensor applications.

Electrochemical Characterization Methods (e.g., Electrochemical Impedance Spectroscopy (EIS))

Electrochemical characterization methods are pivotal in understanding the interfacial properties and electronic behavior of chemical compounds. Among these, Electrochemical Impedance Spectroscopy (EIS) stands out as a powerful, non-destructive technique for probing the intricate processes occurring at the electrode-electrolyte interface. While specific research on the electrochemical characterization of this compound is not extensively detailed in publicly available literature, the principles of EIS and its application to analogous organophosphorus compounds provide a framework for its potential use in studying this compound.

EIS involves the application of a small amplitude sinusoidal alternating potential to an electrochemical cell and measuring the resulting current response over a wide range of frequencies. acs.orgnih.gov The impedance of the system, which is the frequency-dependent opposition to the flow of alternating current, is then determined. The data is often represented in the form of Nyquist and Bode plots, which can be analyzed using equivalent electrical circuits to model the electrochemical system and extract quantitative parameters. nih.gov

The application of EIS to organophosphorus compounds has been demonstrated in various contexts, such as in the development of biosensors for their detection. ama-science.orgscribd.com For instance, the immobilization of enzymes on an electrode surface for the detection of organophosphates can be characterized by changes in the impedance spectra. ama-science.org These studies highlight the sensitivity of EIS to molecular interactions and modifications at the electrode surface.

In the context of this compound, EIS could be employed to investigate several aspects of its electrochemical behavior. For example, its interaction with different electrode materials could be studied to understand adsorption phenomena and the formation of any surface films. The hydrolytic stability of this compound and its derivatives at an interface could also be monitored by tracking changes in impedance over time. unram.ac.id Furthermore, the technique could provide insights into the corrosion protection properties of coatings derived from or containing this compound, a common application for related phosphonic acids.

The key parameters that can be obtained from an EIS study on an organophosphorus compound like this compound at an electrode-electrolyte interface are summarized in the table below. These parameters provide a detailed picture of the electrochemical processes taking place.

ParameterSymbolSignificance
Solution ResistanceRsRepresents the resistance of the electrolyte solution between the working and reference electrodes.
Charge Transfer ResistanceRctCorresponds to the resistance to the transfer of electrons across the electrode-electrolyte interface for a given redox reaction. A higher Rct indicates slower kinetics. nih.gov
Double-Layer CapacitanceCdlDescribes the capacitance of the electrical double layer formed at the interface between the electrode and the electrolyte. It is sensitive to surface modifications and adsorption. nih.gov
Warburg ImpedanceZWAppears in systems where the electrochemical process is under diffusion control, representing the impedance due to mass transport of the electroactive species.
Constant Phase ElementCPEUsed in place of a pure capacitor to account for non-ideal capacitive behavior often observed in real systems due to surface roughness, non-uniform current distribution, or other heterogeneities.

While detailed experimental data for this compound is not available, the established utility of EIS in characterizing a wide range of organic and organophosphorus compounds underscores its potential for elucidating the electrochemical properties of this compound. acs.orghuji.ac.il Such studies would be valuable for applications ranging from materials science to sensor development.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways for Tailored Hexylphosphonic Dichloride Derivatives

Future research will likely focus on moving beyond the parent compound to create a library of this compound derivatives with specific functionalities integrated into the hexyl chain. The development of mild and selective synthetic methods is paramount to preserving sensitive functional groups.

One promising avenue is the adaptation of modern chlorination reagents for the conversion of functionalized hexylphosphonic acids into their corresponding dichlorides. Traditional methods often require harsh conditions that can degrade other parts of the molecule. A notable advancement involves the use of oxalyl chloride in the presence of pyridine (B92270) at low temperatures, which has proven effective for converting various phosphonic acids into phosphonic dichlorides in high yields without causing phosphorus-carbon bond rupture.

Future investigations could expand upon these mild chlorination techniques to synthesize derivatives where the hexyl chain is modified with groups such as esters, amides, or even photosensitive moieties. Such tailored derivatives could serve as highly specific linkers or reactive monomers in materials science.

Exploration of New Reaction Architectures and Catalytic Systems for Enhanced Efficiency

The synthesis of alkylphosphonic dichlorides traditionally involves multi-step processes that can be inefficient and generate significant waste. A key research direction is the exploration of novel catalytic systems and "one-pot" reaction architectures to streamline production, enhance yield, and improve the environmental profile of the synthesis.

Catalysis offers a powerful tool for improving synthetic efficiency. For instance, the synthesis of related compounds like methylphosphonyl dichloride can be catalyzed by various amines when using thionyl chloride for chlorination. wikipedia.org Research into analogous catalytic systems for this compound could lead to milder reaction conditions and improved selectivity. Furthermore, the use of innovative catalysts, such as Lewis acid ionic liquids, has been shown to be effective in the synthesis of phenylphosphonic dichloride, offering advantages like catalyst recyclability and simplified product separation. google.com Exploring similar ionic liquid systems for the synthesis of this compound could represent a significant step towards greener industrial processes.

The table below compares a potential catalytic approach with a conventional method, highlighting the anticipated advantages that future research could confirm for this compound synthesis.

ParameterConventional Method (e.g., Thionyl Chloride)Future Catalytic Method (e.g., Ionic Liquid)
CatalystOften stoichiometric reagents or no catalystRecyclable Lewis acid ionic liquid
Reaction ConditionsPotentially harsh, high temperaturesMilder, potentially room temperature
Product SeparationComplex distillation, potential for by-productsSimplified, often biphasic separation
Environmental ImpactHigher waste generationLower waste, catalyst is reclaimable

Design of Advanced Materials for Energy Conversion and Storage

This compound is a precursor to hexylphosphonic acid, a molecule with significant potential in the design of advanced materials for energy applications. The phosphonic acid group binds strongly to a wide range of metal oxide surfaces, making it an ideal anchor for modifying electrodes and interfaces in devices like batteries, fuel cells, and solar cells. acs.org

Future research is expected to explore the use of hexylphosphonic acid and its derivatives in several key areas:

Battery Electrolytes: Organophosphorus compounds are being investigated as flame-retardant additives in lithium-ion battery electrolytes to enhance safety. mdpi.com Phosphonates, derived from this compound, could act as trapping agents for hydrogen radicals, which are involved in combustion. mdpi.com Furthermore, the addition of phosphoric acid has been shown to improve the performance and extend the life of lead-acid batteries and stabilize electrolytes in vanadium flow batteries. enzymecode.comresearchgate.net

Self-Assembled Monolayers (SAMs) for Electrode Modification: Hexylphosphonic acid can form dense, ordered self-assembled monolayers on electrode surfaces (e.g., ITO, AlOₓ, ZnO). researchgate.netacs.org These ultrathin layers can be used to tune the work function of electrodes, passivate surface trap states, and improve the interface between the electrode and the active layer in organic solar cells and organic field-effect transistors (OFETs), ultimately boosting device efficiency and stability. rsc.orgnankai.edu.cn

Fuel Cells: Phosphoric acid is a key electrolyte in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs) due to its high thermal stability and proton conductivity. enzymecode.com Functionalized polymers containing phosphonic acid groups are being explored for the development of new membrane materials with improved performance.

The table below outlines the potential roles of hexylphosphonic acid derivatives in various energy technologies.

Energy TechnologyPotential Role of Hexylphosphonic Acid DerivativeAnticipated Benefit
Lithium-Ion BatteriesFlame-retardant electrolyte additiveImproved safety and thermal stability
Organic Solar Cells (OSCs)Interfacial modifier (SAM) on electrodesEnhanced charge extraction, reduced recombination
Organic Field-Effect Transistors (OFETs)Dielectric modification layer (SAM)Lower operating voltage, higher charge carrier mobility
Proton-Exchange Membrane Fuel Cells (PEMFCs)Component in novel proton-conducting membranesStable operation at high temperatures

Integration of this compound in Multifunctional Hybrid Materials and Devices

The high reactivity of the P(O)Cl₂ group makes this compound an excellent candidate for covalent integration into larger structures, leading to the creation of multifunctional hybrid organic-inorganic materials. nih.govrsc.org This area of research bridges the gap between molecular chemistry and materials science, aiming to create materials with synergistic properties.

By reacting this compound with hydroxyl-rich surfaces of inorganic materials like silica (B1680970), titania, or alumina, the hexylphosphonate moiety can be permanently grafted onto the surface. This allows for precise control over the surface chemistry, enabling the creation of materials with tailored properties such as hydrophobicity, lubricity, or biocompatibility.

Furthermore, derivatives of this compound, particularly those containing a polymerizable group on the hexyl chain, could be used as monomers or cross-linkers in the synthesis of advanced polymers and composites. rsc.org These hybrid materials could find applications in diverse fields:

Advanced Coatings: Creating scratch-resistant or anti-corrosion surfaces.

Nanocomposites: Improving the dispersion and interfacial adhesion of inorganic fillers within a polymer matrix. researchgate.net

Biomaterials: Functionalizing surfaces of medical implants to improve biocompatibility or introduce specific functionalities. nih.gov

Sensors and Electronics: Serving as a linker to immobilize sensing molecules on transducer surfaces or to build up layered structures in electronic devices. rsc.orgresearchgate.net

Theoretical and Computational Advancements in Predictive Modeling of Organophosphorus Chemistry and Interfacial Phenomena

As the complexity of applications for organophosphorus compounds grows, so does the need for powerful predictive models to guide experimental work. Theoretical and computational chemistry is set to play a pivotal role in accelerating the design and discovery of new materials and processes involving this compound and its derivatives.

Key areas for future computational research include:

Reaction Mechanism and Catalyst Design: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms for the synthesis of this compound derivatives. This understanding can guide the design of more efficient and selective catalysts, reducing the need for empirical, trial-and-error experimentation. tandfonline.com

Predictive Modeling of Material Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and reactivity of new organophosphorus compounds, such as their hydrolysis rates or binding affinities. tandfonline.com This can accelerate the screening of candidates for specific applications, from flame retardants to bioactive molecules.

Simulation of Interfacial Phenomena: Molecular Dynamics (MD) simulations are becoming indispensable for understanding the behavior of molecules at interfaces. researchgate.net For hexylphosphonic acid, MD simulations can predict the structure, stability, and packing density of self-assembled monolayers on various metal oxide surfaces. researchgate.net This is crucial for optimizing their performance in electronic devices and understanding how they influence the growth of overlying materials, such as in perovskite solar cells. researchgate.netarxiv.org

The following table summarizes key computational techniques and their future applications in the study of this compound and its derivatives.

Computational TechniqueApplication AreaResearch Goal
Density Functional Theory (DFT)Synthesis and ReactivityElucidate reaction pathways; predict catalyst performance.
Quantitative Structure-Activity Relationship (QSAR)Property PredictionScreen novel derivatives for desired properties (e.g., stability). tandfonline.com
Molecular Dynamics (MD)Interfacial ScienceSimulate SAM formation and structure on electrode surfaces. researchgate.net
Machine Learning (ML) ModelsHigh-Throughput ScreeningPredict outcomes of complex reactions or material performance from large datasets. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for determining hexylphosphonic dichloride purity in laboratory settings?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (210–220 nm). Calibrate using a sodium 1-hexanesulfonate buffer (pH 2.0) to enhance peak resolution. For trace impurities, employ GC-MS with electron ionization to detect chlorinated byproducts .

Q. How can researchers safely handle this compound given its reactivity?

  • Methodological Answer : Conduct reactions under inert gas (N₂/Ar) in anhydrous solvents. Use Schlenk-line techniques for moisture-sensitive steps. Monitor hydrolytic decomposition via FTIR spectroscopy (P=O stretching at 1250–1300 cm⁻¹) to confirm stability .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Combine ³¹P NMR (δ 20–30 ppm for P-Cl bonds) and FTIR (P-Cl stretching at 550–600 cm⁻¹). For structural confirmation, perform X-ray crystallography in halogenated solvents like dichloromethane .

Advanced Research Questions

Q. How do reaction parameters influence the yield and molecular weight of polyphosphonates synthesized from this compound?

  • Methodological Answer : Optimize using a central composite rotatable design (CCRD) to evaluate variables: reaction time (4–24 hrs), temperature (0–40°C), base concentration (0.1–1.0 M), and monomer molar ratio (1:1–1:2). Measure inherent viscosity via Ubbelohde viscometry and correlate with GPC data .

Q. What environmental factors accelerate this compound degradation, and how can this be quantified?

  • Methodological Answer : Expose samples to controlled humidity (30–90% RH), UV light (254 nm), and temperature (25–60°C). Track degradation kinetics using GC-MS (monitor HCl release) and ³¹P NMR to identify hydrolysis products like hexylphosphonic acid .

Q. How can contradictions in reported thermodynamic properties of this compound be resolved?

  • Methodological Answer : Perform meta-analysis of published ΔHf values using Gaussian regression models. Validate via differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, N₂ atmosphere) .

Q. What strategies improve the reproducibility of interfacial polycondensation reactions involving this compound?

  • Methodological Answer : Pre-equilibrate diol solutions with NaOH (0.5 M) to control pH at the vapor-liquid interface. Use high-speed stirring (≥1500 rpm) to ensure consistent phase mixing. Characterize polymer films via AFM for surface homogeneity .

Data Analysis & Experimental Design

Q. How to statistically analyze synergistic effects in multi-parameter optimization of this compound-based polymers?

  • Methodological Answer : Apply response surface methodology (RSM) with ANOVA to identify interaction terms (e.g., time × temperature). Use Pareto charts to rank parameter significance. Validate models via lack-of-fit tests (p < 0.05 threshold) .

Q. What computational methods predict the solvolysis pathways of this compound in aqueous environments?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states. Compare with experimental kinetics (UV-Vis monitoring at 240 nm for P-Cl bond cleavage) .

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